Cas no 2228337-73-1 (3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol)

3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
- EN300-1832875
- 2228337-73-1
-
- インチ: 1S/C8H12N2O2/c1-5-7(4-10-12-5)8(9)2-6(11)3-8/h4,6,11H,2-3,9H2,1H3
- InChIKey: OMXHBBUCCLNQCL-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C2C=NOC=2C)(C1)N
計算された属性
- せいみつぶんしりょう: 168.089877630g/mol
- どういたいしつりょう: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 72.3Ų
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1832875-2.5g |
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol |
2228337-73-1 | 2.5g |
$3191.0 | 2023-09-19 | ||
Enamine | EN300-1832875-0.05g |
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol |
2228337-73-1 | 0.05g |
$1368.0 | 2023-09-19 | ||
Enamine | EN300-1832875-0.1g |
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol |
2228337-73-1 | 0.1g |
$1433.0 | 2023-09-19 | ||
Enamine | EN300-1832875-10.0g |
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol |
2228337-73-1 | 10g |
$7004.0 | 2023-06-02 | ||
Enamine | EN300-1832875-1g |
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol |
2228337-73-1 | 1g |
$1629.0 | 2023-09-19 | ||
Enamine | EN300-1832875-0.25g |
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol |
2228337-73-1 | 0.25g |
$1498.0 | 2023-09-19 | ||
Enamine | EN300-1832875-5g |
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol |
2228337-73-1 | 5g |
$4722.0 | 2023-09-19 | ||
Enamine | EN300-1832875-10g |
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol |
2228337-73-1 | 10g |
$7004.0 | 2023-09-19 | ||
Enamine | EN300-1832875-0.5g |
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol |
2228337-73-1 | 0.5g |
$1563.0 | 2023-09-19 | ||
Enamine | EN300-1832875-1.0g |
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol |
2228337-73-1 | 1g |
$1629.0 | 2023-06-02 |
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-olに関する追加情報
Research Briefing on 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol (CAS: 2228337-73-1): Recent Advances and Applications
In recent years, the compound 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol (CAS: 2228337-73-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutane core and oxazole moiety, has shown promising potential as a building block in drug discovery and development. The following briefing provides an overview of the latest research findings, synthesis methodologies, and therapeutic applications associated with this compound.
The structural features of 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol make it an attractive scaffold for the design of novel bioactive molecules. Recent studies have highlighted its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of selective kinase inhibitors, which exhibit potent activity against cancer-related signaling pathways. The compound's rigid cyclobutane ring and polar functional groups contribute to its favorable binding affinity and pharmacokinetic properties.
One of the most notable advancements in the application of this compound is its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules. A 2024 study in ACS Chemical Biology reported the successful use of 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol as a linker in PROTACs designed to degrade oncogenic proteins. The study revealed that the compound's stability and solubility significantly enhanced the efficiency of protein degradation, offering a new avenue for targeted cancer therapy.
In addition to its therapeutic potential, recent synthetic approaches to 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol have been optimized to improve yield and scalability. A 2023 publication in Organic Process Research & Development detailed a novel catalytic asymmetric synthesis route, which achieved high enantiomeric purity and reduced production costs. This advancement is expected to facilitate broader adoption of the compound in industrial and academic research settings.
Despite these promising developments, challenges remain in the full exploitation of 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol. Issues such as metabolic stability and in vivo toxicity require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academia and industry are crucial to unlocking the full potential of this versatile compound.
In conclusion, 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol (CAS: 2228337-73-1) represents a valuable asset in the toolkit of medicinal chemists and drug developers. Its unique structural properties and diverse applications underscore its importance in advancing chemical biology and therapeutic innovation. Future research will likely focus on expanding its utility in targeted therapies and exploring novel synthetic routes to further enhance its accessibility and efficacy.
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